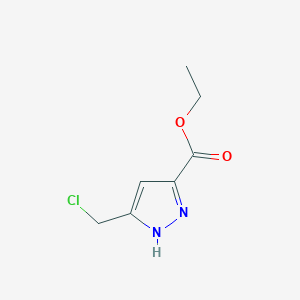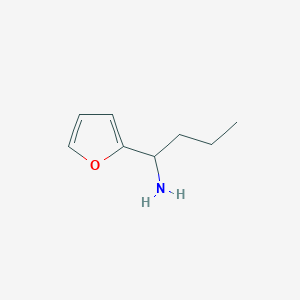
Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the hydroxyl group to a chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of pyrazole alcohols.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a chloromethyl group.
Methyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(bromomethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: this compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. The presence of the chloromethyl group makes it a versatile intermediate for further functionalization, while the pyrazole ring imparts stability and biological activity.
Eigenschaften
IUPAC Name |
ethyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQNGZJVFSUYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B2572872.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)
![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)
![1,7-Dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B2572875.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2572878.png)
![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)
![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/new.no-structure.jpg)
![1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2572887.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)

![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)
